molecular formula C14H11Cl2N3O4S B579680 2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE CAS No. 16600-06-9

2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE

Cat. No.: B579680
CAS No.: 16600-06-9
M. Wt: 388.219
InChI Key: LMOQYKACNXRARL-UHFFFAOYSA-M
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Description

2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methyl-1,3-benzothiazole in the presence of a base to form the azo compound. Finally, the compound is treated with perchloric acid to obtain the perchlorate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction is primarily driven by the azo group’s ability to form hydrogen bonds and π-π interactions with aromatic residues in proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-Bromophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate
  • 2-[(E)-(4-Methylphenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate
  • 2-[(E)-(4-Nitrophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate

Uniqueness

2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE is unique due to the presence of the chloro substituent, which influences its chemical reactivity and biological activity. The chloro group enhances the compound’s ability to participate in electrophilic substitution reactions and may also affect its binding affinity to biological targets .

Properties

IUPAC Name

(4-chlorophenyl)-(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN3S.ClHO4/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-11-8-6-10(15)7-9-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOQYKACNXRARL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)Cl.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723754
Record name 2-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-06-9
Record name 2-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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